Cas no 1153541-71-9 (N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide)

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a specialized organic compound featuring a cyclopentenyl moiety linked to an acetamide group, further substituted with an ortho-aminophenyl ring. This structure offers versatility in synthetic applications, particularly in the development of pharmacologically active intermediates or heterocyclic frameworks. The presence of both amine and amide functional groups enhances its reactivity, enabling selective modifications for targeted molecular design. Its cyclopentenyl component may contribute to conformational flexibility, potentially improving binding affinity in medicinal chemistry contexts. The compound is of interest in research settings for exploring structure-activity relationships or as a precursor in the synthesis of more complex bioactive molecules. Proper handling and storage under inert conditions are recommended due to the amine's sensitivity.
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide structure
1153541-71-9 structure
Product name:N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
CAS No:1153541-71-9
MF:C13H16N2O
Molecular Weight:216.278943061829
CID:4573217

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
    • インチ: 1S/C13H16N2O/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9,14H2,(H,15,16)
    • InChIKey: IQVUGXWFXKDEOI-UHFFFAOYSA-N
    • SMILES: C1(CC(NC2=CC=CC=C2N)=O)CCC=C1

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B405960-50mg
N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9
50mg
$ 95.00 2022-06-07
Enamine
EN300-71946-0.05g
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9 95%
0.05g
$88.0 2023-06-11
Enamine
EN300-71946-1.0g
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9 95%
1g
$470.0 2023-06-11
Enamine
EN300-71946-2.5g
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9 95%
2.5g
$923.0 2023-06-11
TRC
B405960-25mg
N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9
25mg
$ 70.00 2022-06-07
AN HUI ZE SHENG Technology Co., Ltd.
CB000355010-1g
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9 95+%
1g
¥4981.00 2023-09-15
Enamine
EN300-71946-0.25g
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9 95%
0.25g
$188.0 2023-06-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01088868-5g
N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9 95%
5g
¥8021.0 2023-04-05
Enamine
EN300-71946-10.0g
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9 95%
10g
$2024.0 2023-06-11
Aaron
AR01AH7A-250mg
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
1153541-71-9 95%
250mg
$284.00 2025-02-09

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide 関連文献

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamideに関する追加情報

N-(2-Aminophenyl)-2-(Cyclopent-2-en-1-yl)Acetamide: A Comprehensive Overview

N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, also known by its CAS registry number 1153541-71-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. In this article, we will delve into the properties, synthesis, and biological activities of this compound, as well as its relevance in contemporary research.

The N-(2-Aminophenyl) group in the molecule contributes to its aromaticity and potential for hydrogen bonding, which are critical for its interaction with biological targets. The cyclopent-2-en-1-yl moiety introduces a cyclic structure with conjugated double bonds, enhancing the compound's stability and bioavailability. The combination of these structural elements makes N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide a versatile molecule with promising therapeutic potential.

Recent studies have highlighted the importance of acetamide derivatives in medicinal chemistry. These compounds are known for their ability to modulate enzyme activity and receptor binding, making them valuable leads in the development of novel drugs. N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, in particular, has been investigated for its role in anti-inflammatory and anti-tumor activities. Researchers have demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential as an anti-inflammatory agent.

In addition to its enzymatic inhibitory properties, N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide has shown promise in anticancer research. Preclinical studies indicate that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The cyclopentene ring in the molecule plays a crucial role in stabilizing these interactions, thereby enhancing the compound's efficacy against cancer cell lines.

The synthesis of N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide involves a multi-step process that combines aromatic substitution and cyclization reactions. Researchers have optimized the synthesis pathway to improve yield and purity, ensuring that the compound is suitable for large-scale production and subsequent biological testing.

From an environmental standpoint, N-(2-Aminophenyl)-2-(cyclopent-2-en-1-y acetamide has been evaluated for its biodegradability and toxicity profiles. Studies suggest that the compound is relatively non-toxic to aquatic organisms under standard test conditions, which aligns with current regulatory requirements for pharmaceutical compounds.

In conclusion, N-(2-Aminophenyl)-2-(cyclopent - en - yl ) acetamide represents a compelling candidate for further exploration in drug discovery. Its unique structure, combined with its demonstrated biological activities, positions it as a valuable tool in addressing unmet medical needs. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to make significant contributions to the field of medicinal chemistry.

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